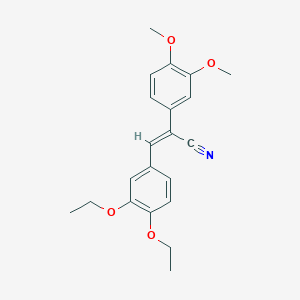

3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties.

Mecanismo De Acción

The mechanism of action of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light in the UV-visible range and undergoes a series of reactions that lead to the formation of highly reactive species, such as singlet oxygen and free radicals. These reactive species can then react with biological molecules, leading to various biochemical and physiological effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile depend on its concentration, the duration of exposure, and the type of biological molecule it interacts with. The compound can induce oxidative stress, DNA damage, and cell death in cancer cells, making it a potential candidate for cancer treatment. It can also interfere with the function of enzymes and proteins, leading to changes in cellular metabolism and signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its high sensitivity and selectivity for detecting biological molecules. It can be used in a wide range of experimental conditions and can provide real-time monitoring of biological processes. However, the compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.

Direcciones Futuras

The future directions for research on 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile include exploring its potential applications in other fields, such as environmental monitoring and food safety. Additionally, further studies are needed to understand the molecular mechanisms underlying its biological effects and to develop more efficient and safer methods for its synthesis and use. Finally, the compound's potential as a drug candidate for cancer treatment and other diseases should be further investigated.

In conclusion, 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a unique compound with a wide range of scientific research applications. Its ability to detect and measure biological molecules and induce biochemical and physiological effects makes it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and limitations, and to develop more efficient and safer methods for its use.

Métodos De Síntesis

The synthesis of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3,4-diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Aplicaciones Científicas De Investigación

3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and measuring various biological molecules. It has been used to detect the presence of reactive oxygen species, metal ions, and other biomolecules in cells and tissues. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for cancer treatment.

Propiedades

IUPAC Name |

(Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-5-25-19-9-7-15(12-21(19)26-6-2)11-17(14-22)16-8-10-18(23-3)20(13-16)24-4/h7-13H,5-6H2,1-4H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJMWNUOJNZPHN-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)

![N-cyclopropyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5499547.png)

![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5499561.png)

![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)

![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)

![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)